n,n,n-Trimethylethenaminium

Description

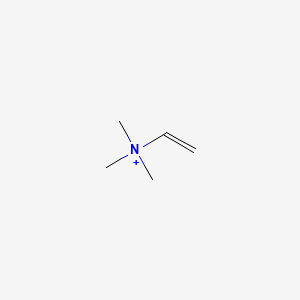

Structure

3D Structure

Properties

IUPAC Name |

ethenyl(trimethyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N/c1-5-6(2,3)4/h5H,1H2,2-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJWCUOWPVSSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870544 | |

| Record name | N,N,N-Trimethylethenaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,N,N-Trimethylethenaminium: Structural Dynamics, Synthesis, and Pharmacological Profile

Topic: N,N,N-Trimethylethenaminium: Chemical Structure, Reactivity, and Pharmacological Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N,N-Trimethylethenaminium (also known as the vinyltrimethylammonium cation) represents a distinct class of quaternary ammonium compounds characterized by a vinyl group directly bonded to a positively charged nitrogen center. Unlike its saturated analog (choline) or its neutral counterpart (enamines), this cation exhibits unique electronic properties driven by the strong electron-withdrawing inductive effect (-I) of the quaternary nitrogen. This whitepaper provides a comprehensive technical analysis of its structure, synthesis via

Chemical Structure & Electronic Properties

Molecular Geometry and Bonding

The N,N,N-trimethylethenaminium cation (

-

Hybridization: The vinyl carbons are

hybridized, creating a planar olefinic system. The nitrogen atom is -

Bond Lengths: The

double bond length is approximately 1.34 Å, typical for alkenes, but the

Electronic Distribution and Reactivity

The defining feature of this molecule is the inversion of polarity compared to neutral enamines.

-

Neutral Enamines: The nitrogen lone pair donates electron density into the alkene (

-donation), making the -

Trimethylethenaminium Cation: The quaternary nitrogen lacks a lone pair and exerts a powerful electron-withdrawing inductive effect (-I) on the vinyl group. This polarizes the

-system, significantly reducing electron density at the

Consequence: The vinyl group acts as a Michael acceptor (electrophile), susceptible to attack by nucleophiles, rather than an electron-rich alkene.

| Property | Value / Description |

| IUPAC Name | Ethenyl(trimethyl)azanium |

| Common Name | Vinyltrimethylammonium (VTMA) |

| Formula | |

| Molecular Weight | 86.16 g/mol (cation only) |

| LogP | -2.5 (Estimated, highly hydrophilic) |

| Electronic Effect | Strong -I (Inductive withdrawal) |

| Major Reactivity | Michael Addition, Radical Polymerization |

Synthesis and Manufacturing Protocols

The synthesis of N,N,N-trimethylethenaminium salts typically involves the elimination of a

Protocol: Synthesis via Hofmann Elimination

Objective: Isolate Vinyltrimethylammonium Bromide from (2-Bromoethyl)trimethylammonium bromide.

Reagents:

-

(2-Bromoethyl)trimethylammonium bromide (Starting Material)

-

Silver Oxide (

) or ethanolic KOH -

Ethanol (Solvent)[1]

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 0.1 mol of (2-bromoethyl)trimethylammonium bromide in 100 mL of absolute ethanol.

-

Base Treatment: Add a stoichiometric excess (0.06 mol) of Silver Oxide (

) to the solution. Note: -

Reaction Phase: Stir the suspension vigorously at room temperature for 4 hours. The formation of a pale yellow precipitate (AgBr) indicates progress.

-

Filtration: Filter the mixture through a Celite pad to remove solid silver salts. The filtrate contains the vinyltrimethylammonium hydroxide (Neurine).

-

Neutralization/Isolation: To isolate the bromide salt, neutralize carefully with HBr (48% aq) until pH 7.0 is reached.

-

Crystallization: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol/ether to yield hygroscopic white crystals.

Visualization of Synthesis Pathway

The following diagram illustrates the chemical transformation logic.

Figure 1: Synthesis of Vinyltrimethylammonium via Ag2O mediated elimination.

Reactivity Profile: The Michael Acceptor

The vinyltrimethylammonium cation is a potent electrophile. The activation of the double bond by the positively charged nitrogen allows for facile addition of nucleophiles, a property utilized in protein modification and polymer cross-linking.

Mechanism: Nucleophilic Conjugate Addition

Nucleophiles (

Key Reactants:

-

Thiols (R-SH): Rapid addition at physiological pH (Cysteine modification).

-

Amines (R-NH2): Slower addition; often requires basic catalysis.

-

Carbanions: Used in organic synthesis to build carbon skeletons.

Polymerization

The cation is a vinyl monomer. It undergoes radical polymerization to form cationic polyelectrolytes (e.g., Poly(vinyltrimethylammonium chloride)). These polymers are critical in:

-

Water Treatment: Flocculants for negatively charged colloids.

-

Gene Delivery: Binding DNA (anionic) for transfection.

Pharmacology & Toxicology: The Neurine Identity

In biological systems, the hydroxide salt of N,N,N-trimethylethenaminium is known as Neurine . It is a product of the putrefaction of biological tissues (dehydration of choline) and possesses significant toxicity.

Mechanism of Action

Neurine acts as a cholinergic agonist , mimicking acetylcholine (ACh). However, its structural rigidity and lack of an ester bond render it resistant to hydrolysis by Acetylcholinesterase (AChE).

-

Receptor Binding: Neurine binds to both Nicotinic (nAChR) and Muscarinic (mAChR) acetylcholine receptors.

-

Persistent Depolarization: Because AChE cannot degrade neurine effectively, the ion channel remains open (nicotinic) or the G-protein cascade remains active (muscarinic).

-

Toxicity: This leads to "Cholinergic Crisis"—continuous stimulation resulting in muscle paralysis (depolarization block), respiratory failure, and convulsions.

Comparative Toxicity

| Compound | Structure | AChE Susceptibility | Toxicity Profile |

| Acetylcholine | High (Rapid hydrolysis) | Low (Rapidly cleared) | |

| Choline | N/A (Precursor) | Very Low (Nutrient) | |

| Neurine (VTMA) | Negligible (Resistant) | High (Persistent Agonist) |

Biological Pathway Diagram

Figure 2: Mechanism of Neurine toxicity via persistent receptor activation.

Experimental Characterization

For researchers synthesizing or identifying this compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

NMR (D2O):

-

The trimethylammonium protons appear as a sharp singlet at

3.1 - 3.3 ppm . -

The vinyl protons exhibit a classic ABC pattern (or AMX depending on resolution) shifted downfield due to the cationic nitrogen.

-

-Hydrogens (Terminal): Two doublets around

-

-Hydrogen (Internal): A complex multiplet around

-

Mass Spectrometry (ESI-MS)

-

Positive Mode: Dominant peak at m/z 86.1 .

-

Fragmentation: Loss of trimethylamine (neutral loss of 59 Da) to yield a vinyl cation fragment (rare) or methyl radical loss depending on energy.

References

-

PubChem. (2025). N,N,N-Trimethylethenaminium. National Library of Medicine. [Link]

-

Doering, W. v. E., & Schreiber, K. C. (1955). d-Orbital Resonance. II. Comparative Reactivity of Vinyldimethylsulfonium and Vinyltrimethylammonium Ions. Journal of the American Chemical Society. [Link]

-

Gardner, C., et al. (1949). Acetylene reactions.[2][3][4] Part IV. Formation of trimethylvinyl- and tetramethyl-ammonium hydroxide.[2][3] Journal of the Chemical Society.[2] [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 169. Acetylene reactions. Part IV. Formation of trimethylvinyl- and tetramethyl-ammonium hydroxide from acetylene and aqueous trimethylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. 169. Acetylene reactions. Part IV. Formation of trimethylvinyl- and tetramethyl-ammonium hydroxide from acetylene and aqueous trimethylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. organic-chemistry.org [organic-chemistry.org]

An In-depth Technical Guide to the In Vivo Toxicity Mechanisms of N,N,N-trimethylethenaminium (Choline)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N,N-trimethylethenaminium, commonly known as choline, is an essential nutrient vital for numerous physiological functions, including neurotransmitter synthesis, cell membrane signaling, and lipid transport. However, a growing body of evidence reveals a paradoxical role for choline in pathology, where its in vivo toxicity is not a function of direct chemical insult but rather an indirect consequence of its metabolism by the gut microbiome. This guide provides a comprehensive technical overview of this toxicity mechanism, moving beyond high-dose adverse effects to the nuanced, systems-level impact of the choline-gut-liver metabolic axis. We will dissect the transformation of dietary choline into the pro-atherogenic and pro-thrombotic metabolite Trimethylamine N-oxide (TMAO) and elucidate the downstream signaling pathways that contribute to cardiovascular disease, renal dysfunction, and other chronic inflammatory conditions. This document is designed to equip researchers and drug development professionals with a deep mechanistic understanding, supported by field-proven experimental protocols and quantitative data, to inform future investigations and therapeutic strategies.

Introduction: The Duality of Choline

Choline is a water-soluble, vitamin-like essential nutrient. It serves as a precursor for the neurotransmitter acetylcholine, the membrane phospholipids phosphatidylcholine and sphingomyelin, and the methyl donor betaine.[1] The body can synthesize small amounts of choline, but not enough to meet its needs, making dietary intake crucial.[2] Choline deficiency is linked to significant pathologies, including nonalcoholic fatty liver disease (NAFLD), muscle damage, and kidney problems.[3][4]

Conversely, high intake of choline is associated with adverse effects, and more significantly, its metabolic fate is now recognized as a key contributor to chronic disease. The central thesis of choline's in vivo toxicity is that its metabolism by commensal gut bacteria initiates a cascade that produces trimethylamine (TMA), a precursor to the systemically active and pathogenic molecule, Trimethylamine N-oxide (TMAO).[5][6] Understanding this pathway is critical for assessing the true risk profile of choline and for developing interventions that can mitigate its potential harm while preserving its essential benefits.

The Metabolic Journey: From Essential Nutrient to Pro-Pathogenic Precursor

The toxicity of choline is intrinsically linked to a multi-organ metabolic pathway involving the gut and the liver. This process transforms a benign nutrient into a molecule implicated in widespread systemic inflammation and organ dysfunction.

The Critical Role of the Gut Microbiota

Dietary choline, abundant in foods like red meat, eggs, and fish, is metabolized in the gastrointestinal tract.[1][5] A significant portion is acted upon by specific gut bacteria possessing the choline trimethylamine-lyase (CutC/D) enzyme complex.[7] This enzymatic action cleaves the C-N bond of choline to release trimethylamine (TMA).[7] Studies using germ-free mice have confirmed the indispensable role of the gut microbiota in this conversion; in the absence of gut bacteria, dietary choline does not lead to TMA production.[8]

Hepatic Conversion to TMAO

TMA is a gas that is readily absorbed from the intestine into the portal circulation, through which it travels to the liver.[7] In the liver, the host enzyme Flavin-containing Monooxygenase 3 (FMO3) efficiently oxidizes TMA to Trimethylamine N-oxide (TMAO), a water-soluble and non-volatile compound.[8][9] TMAO is then released into the systemic circulation, from where it can interact with various tissues before being primarily excreted by the kidneys.[9] Genetic deficiencies in the FMO3 enzyme lead to a condition called trimethylaminuria, characterized by the excretion of large amounts of volatile TMA, resulting in a fishy body odor.[10]

Caption: Metabolic conversion of dietary choline to TMAO via the gut-liver axis.

The TMAO-Centric Mechanism of Toxicity: A Multi-System Impact

Elevated circulating levels of TMAO are strongly correlated with an increased risk for several chronic diseases. Its pathogenic effects are pleiotropic, impacting vascular health, cardiac function, and renal integrity through the activation of multiple pro-inflammatory and pro-fibrotic signaling pathways.

Cardiovascular Toxicity

The most well-documented toxicity of the choline-TMAO pathway relates to cardiovascular disease.[11][12]

-

Atherosclerosis: TMAO accelerates atherosclerosis through several mechanisms. It inhibits reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.[11] It also upregulates the expression of macrophage scavenger receptors like CD36 and SR-A1, which promotes the uptake of oxidized LDL and the formation of lipid-laden foam cells, a hallmark of atherosclerotic plaques.[11]

-

Endothelial Dysfunction & Inflammation: TMAO promotes a pro-inflammatory state in vascular endothelial cells. It activates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the NLRP3 inflammasome, leading to the production and release of inflammatory cytokines such as IL-1β and TNF-α.[13][14] This inflammatory cascade contributes to endothelial dysfunction and increased adhesion of monocytes to the vessel wall.[13]

-

Thrombosis: Clinical and preclinical studies show that TMAO enhances platelet reactivity. It increases the release of intracellular calcium (Ca²⁺) in platelets upon agonist stimulation, lowering the threshold for platelet activation and aggregation, thereby increasing the risk of thrombotic events like heart attack and stroke.[11][14]

-

Heart Failure: In animal models, dietary supplementation with either choline or TMAO exacerbates pressure overload-induced heart failure.[6] TMAO is believed to have direct pathogenic effects on cardiomyocytes, promoting cardiac hypertrophy and fibrosis.[12]

Caption: Key signaling pathways in TMAO-mediated cardiovascular toxicity.

Renal Toxicity

The kidneys are the primary route of TMAO elimination. Chronically elevated TMAO levels have been shown to contribute to the progression of chronic kidney disease (CKD).[6] High concentrations of TMAO can induce renal inflammation and fibrosis, damage renal medulla cells, and impair glomerular filtration, creating a vicious cycle where reduced kidney function leads to further TMAO accumulation.[11]

Table 1: Summary of Organ-Specific Toxicity of Elevated TMAO

| Organ System | Key Pathological Outcome | Core Molecular Mechanisms | Supporting References |

| Vasculature | Atherosclerosis | Inhibition of reverse cholesterol transport; Upregulation of macrophage scavenger receptors (CD36, SR-A1); Activation of NF-κB and NLRP3 inflammasome. | [5][11][13][14] |

| Blood | Thrombosis | Enhanced platelet hyperactivity through increased intracellular Ca²⁺ release. | [11][14] |

| Heart | Heart Failure | Promotion of cardiac hypertrophy and fibrosis; Exacerbation of pressure overload-induced cardiac dysfunction. | [6][12] |

| Kidney | Chronic Kidney Disease | Induction of renal inflammation and fibrosis; Damage to renal medulla cells; Impaired glomerular filtration. | [6][11] |

Direct Toxicity of High-Dose Choline

While the TMAO pathway represents a chronic, diet-dependent toxicity mechanism, acute toxicity from very high doses of choline supplementation can also occur. These effects are generally observed at intakes significantly exceeding normal dietary levels.

The Tolerable Upper Intake Level (UL) for adults is 3,500 mg/day (3.5 g/day ).[2][3] Intakes above this level can lead to:

-

Fishy Body Odor: Caused by the excretion of excess, unmetabolized TMA through sweat and breath.[1][3]

-

Hypotension (Low Blood Pressure): A potential adverse effect of very high choline intake.[1][3]

-

Gastrointestinal Distress: Including vomiting and diarrhea.[15]

-

Excessive Sweating and Salivation. [3]

Table 2: Dose-Dependent Effects of Choline in Adults (19+ years)

| Parameter | Male | Female | Pregnancy | Lactation | Notes | Supporting References |

| Adequate Intake (AI) | 550 mg/day | 425 mg/day | 450 mg/day | 550 mg/day | Level established to prevent liver damage. | [2] |

| Tolerable Upper Level (UL) | 3,500 mg/day | 3,500 mg/day | 3,500 mg/day | 3,500 mg/day | Maximum daily intake unlikely to cause adverse health effects. | [2][3] |

| Observed Toxic Effects | >3,500 mg/day | >3,500 mg/day | >3,500 mg/day | >3,500 mg/day | Symptoms include fishy body odor, hypotension, vomiting, and excessive sweating. | [1][3][15] |

Experimental Methodologies for In Vivo Toxicity Assessment

Investigating the in vivo toxicity of choline and TMAO requires robust animal models and sensitive analytical techniques. The choice of experimental design must be guided by the specific mechanistic question being addressed.

Workflow for In Vivo Choline/TMAO Toxicity Study

Caption: A generalized workflow for an in vivo study of choline-induced toxicity.

Experimental Protocols

Protocol 1: High-Choline Diet-Induced Atherosclerosis in ApoE-/- Mice

-

Causality: The ApoE-/- mouse model is genetically predisposed to developing atherosclerosis, making it a sensitive and clinically relevant model to test how dietary factors like choline accelerate the disease process.

-

Methodology:

-

Animal Model: Use 8-week-old male ApoE-/- mice.

-

Acclimation: Acclimate mice for one week on a standard chow diet.

-

Dietary Groups (n=10-12 per group):

-

Group 1 (Control): Standard chow diet.

-

Group 2 (High Choline): Standard chow diet supplemented with 1.2% choline.[6]

-

-

Duration: Feed mice their respective diets for 12-16 weeks.

-

In-Life Measurements: Monitor body weight weekly.

-

Termination and Sample Collection: At the end of the study, euthanize mice and collect blood via cardiac puncture for plasma separation. Perfuse the vasculature with saline, followed by 4% paraformaldehyde. Harvest the aorta and heart.

-

Endpoint Analysis:

-

Atherosclerotic Plaque Burden: Stain the en face-prepared aorta with Oil Red O and quantify the lesion area using image analysis software.

-

Plasma Lipids: Measure total cholesterol and triglycerides using commercial kits.

-

Plasma TMAO: Quantify TMAO levels using LC-MS/MS (see Protocol 3).

-

-

Protocol 2: Quantification of TMA and TMAO in Plasma using LC-MS/MS

-

Causality: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides the high sensitivity and specificity required to accurately quantify low-concentration metabolites like TMA and TMAO in complex biological matrices, ensuring trustworthy and reproducible results.[16][17]

-

Methodology:

-

Sample Preparation:

-

To 50 µL of plasma, add 200 µL of ice-cold methanol containing isotopically labeled internal standards (e.g., d9-TMAO and d9-TMA).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of mobile phase A.

-

-

Chromatographic Separation:

-

System: Use a UPLC or HPLC system.

-

Column: Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for separating polar analytes.

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Run a gradient from high organic (e.g., 95% B) to high aqueous to elute TMA and TMAO.

-

-

Mass Spectrometric Detection:

-

System: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Analysis: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for TMA, TMAO, and their internal standards.[18]

-

Quantification: Generate a standard curve using known concentrations of TMA and TMAO and calculate the concentrations in the samples by normalizing to the internal standard signal.

-

-

Conclusion and Future Directions

The in vivo toxicity of N,N,N-trimethylethenaminium (choline) is a compelling example of how diet-microbiome-host interactions can drive chronic disease. The primary mechanism is not direct toxicity but the metabolic conversion of choline to TMA by gut bacteria and its subsequent oxidation to the pathogenic metabolite TMAO in the liver. Elevated TMAO is a causal factor in the development and progression of cardiovascular and renal diseases, acting through well-defined pro-inflammatory and pro-atherogenic pathways.

For drug development professionals, this pathway presents several novel therapeutic targets. Strategies could include:

-

Inhibition of Microbial TMA Production: Developing small molecule inhibitors of the bacterial choline TMA-lyase (CutC/D) enzyme.

-

Modulation of Gut Microbiota: Using probiotics or prebiotics to shift the gut microbial community away from high TMA-producing species.

-

Inhibition of Host FMO3 Activity: Targeting the host enzyme that converts TMA to TMAO.

Future research should focus on further elucidating the complex interplay between host genetics (e.g., FMO3 activity), diet, and the microbiome in determining individual susceptibility to choline-related pathology. A deeper understanding of these interactions will be paramount for developing personalized nutritional recommendations and targeted therapies to mitigate the risks associated with this essential, yet potentially harmful, nutrient.

References

-

The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases. Frontiers in Microbiology. [Link]

-

Pathogenic Mechanisms of Trimethylamine N-Oxide-induced Atherosclerosis and Cardiomyopathy. International Journal of Biological Sciences. [Link]

-

Gut Metabolite Trimethylamine-N-Oxide in Atherosclerosis: From Mechanism to Therapy. Frontiers in Cardiovascular Medicine. [Link]

-

TMAO and Cardiovascular Disease: Exploring Its Potential as a Biomarker. Metabolites. [Link]

-

Molecular mechanisms of TMAO in cardiovascular diseases. ResearchGate. [Link]

-

Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis. Mediators of Inflammation. [Link]

-

Choline Metabolism to the Proatherogenic Metabolite Trimethylamine Occurs Primarily in the Distal Colon Microbiome In Vitro. Nutrients. [Link]

-

Effects of choline metabolite—trimethylamine N-oxide on immunometabolism in inflammatory bowel disease. Frontiers in Immunology. [Link]

-

Choline Diet and Its Gut Microbe–Derived Metabolite, Trimethylamine N-Oxide, Exacerbate Pressure Overload–Induced Heart Failure. Circulation: Heart Failure. [Link]

-

Choline. University of Rochester Medical Center Health Encyclopedia. [Link]

-

Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS. Journal of Chromatography B. [Link]

-

A faster and simpler UPLC-MS/MS method for the simultaneous determination of trimethylamine N-oxide, trimethylamine and dimethylamine in different types of biological samples. Food & Function. [Link]

-

Choline. The Nutrition Source, Harvard T.H. Chan School of Public Health. [Link]

-

Simultaneous Measurement of Urinary Trimethylamine (TMA) and Trimethylamine N-Oxide (TMAO) by Liquid Chromatography–Mass Spectrometry. Metabolites. [Link]

-

Choline - Health Professional Fact Sheet. National Institutes of Health, Office of Dietary Supplements. [Link]

-

Choline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

-

Choline and Cystine Deficient Diets in Animal Models with Hepatocellular Injury: Evaluation of Oxidative Stress and Expression of RAGE, TNF-α, and IL-1β. Oxidative Medicine and Cellular Longevity. [Link]

-

Trimethylamine: metabolic, pharmacokinetic and safety aspects. Toxicology Letters. [Link]

Sources

- 1. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 2. Choline • The Nutrition Source [nutritionsource.hsph.harvard.edu]

- 3. Choline - Health Professional Fact Sheet [ods.od.nih.gov]

- 4. Choline and Cystine Deficient Diets in Animal Models with Hepatocellular Injury: Evaluation of Oxidative Stress and Expression of RAGE, TNF-α, and IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Gut Metabolite Trimethylamine-N-Oxide in Atherosclerosis: From Mechanism to Therapy [frontiersin.org]

- 6. ahajournals.org [ahajournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Trimethylamine N-Oxide Generated by the Gut Microbiota Is Associated with Vascular Inflammation: New Insights into Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of choline metabolite—trimethylamine N-oxide on immunometabolism in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trimethylamine: metabolic, pharmacokinetic and safety aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases [frontiersin.org]

- 12. Pathogenic Mechanisms of Trimethylamine N-Oxide-induced Atherosclerosis and Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TMAO and Cardiovascular Disease: Exploring Its Potential as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Choline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 16. Comprehensive Guide to TMAO Analysis: Methods & Quality Control [metabolomics.creative-proteomics.com]

- 17. A faster and simpler UPLC-MS/MS method for the simultaneous determination of trimethylamine N-oxide, trimethylamine and dimethylamine in different types of biological samples - Food & Function (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Formation, Analysis, and Toxicological Significance of Neurine and Related Alkaloids in Putrefaction

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Obscure Pathways of Putrefaction

In the intricate biochemical landscape of decomposition, the fate of the essential nutrient choline presents a fascinating and toxicologically significant narrative. While the microbial conversion of choline to trimethylamine (TMA) is a well-documented pathway with implications for cardiovascular health, the formation of the potent neurotoxin neurine (vinyltrimethylammonium) represents a more enigmatic and perilous route of putrefaction. This guide provides a comprehensive technical exploration of the known and inferred pathways of neurine formation, its analytical detection, and its toxicological implications, designed to equip researchers with the foundational knowledge to investigate this underexplored area of microbiology and toxicology.

Part 1: The Divergent Fates of Choline in Microbial Metabolism

Choline, a quaternary ammonium compound, is a ubiquitous component of biological membranes and a precursor to the neurotransmitter acetylcholine.[1][[“]] During putrefaction, the anaerobic decomposition of organic matter by microorganisms, choline becomes a substrate for a variety of enzymatic transformations.[3][4]

The Dominant Pathway: Trimethylamine (TMA) Formation

The primary and most extensively studied pathway for choline degradation during putrefaction is its conversion to TMA. This process is catalyzed by the glycyl radical enzyme choline TMA-lyase (CutC) and its activating enzyme (CutD).[5][6] A diverse range of gut and environmental bacteria possess the cutC/D gene cluster, enabling them to cleave choline into TMA and acetaldehyde.[5][7]

The generated TMA can be further metabolized by host enzymes, such as flavin-containing monooxygenases (FMOs), to form trimethylamine N-oxide (TMAO), a metabolite linked to various human pathologies.[6][8]

The Neurine Enigma: A Putative Dehydration Pathway

Neurine, a structural analog of acetylcholine, is a highly toxic alkaloid formed during putrefaction.[9] Its formation is presumed to occur through the dehydration of choline, a reaction that involves the removal of a water molecule from the ethanol group of choline.

Caption: Putative dehydration of choline to neurine.

Despite its recognized presence in putrefying matter, the specific enzymatic machinery responsible for this dehydration remains largely uncharacterized in the scientific literature. The existence of a dedicated "choline dehydratase" has been hypothesized but not yet definitively identified and isolated. It is plausible that this transformation is carried out by a promiscuous microbial enzyme with dehydratase activity towards a range of substrates.

Part 2: The Broader Context of Putrefaction Alkaloids

The formation of neurine occurs alongside the production of other well-known biogenic amines, primarily through the decarboxylation of amino acids. Understanding these parallel pathways is crucial for a comprehensive analysis of the chemical milieu of putrefaction.

Putrescine and Cadaverine: The Archetypal Foul-Smelling Amines

Putrescine and cadaverine are diamines responsible for the characteristic odor of decaying flesh.[10] Their formation is a direct result of microbial decarboxylation of the amino acids ornithine and lysine, respectively.[5][11]

-

Ornithine Decarboxylase (ODC): Converts ornithine to putrescine.[11][12]

-

Lysine Decarboxylase (LDC): Converts lysine to cadaverine.[5][13]

These reactions are catalyzed by specific bacterial decarboxylases, which are often induced under acidic conditions, a common feature of the anaerobic environment of putrefaction.[14][15]

Caption: Formation of putrescine and cadaverine.

Part 3: Analytical Methodologies for Neurine Detection and Quantification

The detection and quantification of neurine in complex biological matrices require sensitive and specific analytical techniques. Mass spectrometry (MS), coupled with chromatographic separation, is the gold standard for this purpose.[16][17][18]

Sample Preparation

Effective sample preparation is critical for the successful analysis of neurine. A generalized workflow includes:

-

Homogenization: The tissue or sample is homogenized in a suitable solvent, often an acidified organic solvent like methanol or acetonitrile, to precipitate proteins and extract small molecules.

-

Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins and cellular debris.

-

Supernatant Collection: The supernatant containing the analyte of interest is carefully collected.

-

Derivatization (Optional but Recommended for GC-MS): Due to its polar and non-volatile nature, neurine may require derivatization to improve its chromatographic properties for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[19][20] Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often not necessary.

Chromatographic Separation and Mass Spectrometric Detection

| Analytical Technique | Principle | Advantages | Disadvantages |

| GC-MS | Separation of volatile compounds followed by ionization and mass analysis.[20] | High chromatographic resolution, extensive spectral libraries for identification. | Requires derivatization for polar analytes like neurine. |

| LC-MS/MS | Separation of compounds in the liquid phase followed by tandem mass spectrometry for high selectivity and sensitivity.[18][21] | High sensitivity and specificity, no derivatization required for polar compounds. | Matrix effects can be more pronounced. |

Table 1: Comparison of Analytical Techniques for Neurine Analysis

A typical LC-MS/MS method would involve a reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column for separation, followed by electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) would be employed for quantification, using specific precursor-product ion transitions for neurine.

Caption: Experimental workflow for neurine analysis.

Part 4: The Neurotoxic Mechanisms and Metabolic Fate of Neurine

Neurine is a potent neurotoxin, and its primary mechanism of action is believed to be its interaction with the nervous system, particularly cholinergic signaling.[9][12]

Interaction with Acetylcholine Receptors

As a structural analog of acetylcholine, neurine can interact with both nicotinic and muscarinic acetylcholine receptors.[22][23] This interaction can lead to a state of persistent receptor activation, disrupting normal neurotransmission. The consequences of this disruption can include:

-

Excitotoxicity: Prolonged stimulation of certain acetylcholine receptors can lead to an excessive influx of calcium ions into neurons, triggering a cascade of events that result in neuronal cell death.[24][25]

-

Desensitization: Continuous exposure to an agonist can lead to receptor desensitization, rendering the synapse unresponsive to acetylcholine.

-

Autonomic Dysfunction: Interference with cholinergic signaling in the autonomic nervous system can lead to a range of physiological disturbances.

Putative Metabolic Fate

The in-vivo metabolic fate of neurine is not well-documented. However, based on the metabolism of other xenobiotics, several pathways can be hypothesized:

-

Oxidation: The vinyl group of neurine could be a target for oxidation by cytochrome P450 enzymes, potentially leading to the formation of more polar and excretable metabolites.

-

Conjugation: Neurine or its oxidized metabolites could undergo conjugation reactions (e.g., glucuronidation or sulfation) to facilitate their elimination from the body.

Further research is critically needed to elucidate the specific metabolic pathways and detoxification mechanisms for neurine.

Part 5: Concluding Remarks and Future Research Directions

The formation of neurine from choline during putrefaction represents a significant but understudied area of toxicology and microbiology. While the broader pathways of choline degradation are well-established, the specific enzymatic machinery responsible for neurine synthesis remains an open and critical question. Future research should focus on:

-

Identification and Characterization of Choline Dehydratase(s): Utilizing modern molecular and bioinformatic approaches to identify and characterize the microbial enzyme(s) responsible for the dehydration of choline to neurine.

-

Elucidation of Neurine's Neurotoxic Mechanisms: In-depth studies to delineate the precise interactions of neurine with different subtypes of acetylcholine receptors and to understand the downstream signaling pathways leading to neurotoxicity.

-

Metabolic Fate and Detoxification Studies: Comprehensive in-vivo and in-vitro studies to determine the metabolic pathways of neurine and the body's mechanisms for its detoxification and elimination.

A deeper understanding of these aspects will not only enhance our fundamental knowledge of putrefaction biochemistry but also provide crucial insights for forensic science, food safety, and the development of potential therapeutic interventions for neurotoxic exposures.

References

-

Craciun, G., & Balskus, E. P. (2012). Characterization and Detection of a Widely Distributed Gene Cluster That Predicts Anaerobic Choline Utilization by Human Gut Bacteria. mBio, 3(4), e00241-12. [Link]

-

Royal Society of Chemistry. (n.d.). Putrescine and cadaverine - Magnificent molecules. RSC Education. [Link]

-

Wikipedia. (2024). Acetylcholine. [Link]

-

Wikipedia. (2024). Neurotoxin. [Link]

-

Frontiers in Microbiology. (2022). Production of Putrescine and Cadaverine by Paucilactobacillus wasatchensis. Frontiers. [Link]

-

InterPro. (n.d.). Acetylcholine Receptors. [Link]

-

Bredt, D. S., & Snyder, S. H. (1992). Mechanisms of Nitric Oxide-mediated Neurotoxicity in Primary Brain Cultures. Journal of Neuroscience, 12(5), 1847-1858. [Link]

-

Wikipedia. (2024). Neurotoxicity. [Link]

-

Lucas, P. M., Wolken, W. A. M., Claisse, O., Lolkema, J. S., & Lonvaud-Funel, A. (2007). Three-Component Lysine/Ornithine Decarboxylation System in Lactobacillus saerimneri 30a. Journal of Bacteriology, 189(10), 3847-3855. [Link]

-

Frontiers in Microbiology. (2020). Effects of Amino Acid Decarboxylase Genes and pH on the Amine Formation of Enteric Bacteria From Chinese Traditional Fermented Fish (Suan Yu). Frontiers. [Link]

-

eLife. (2015). Mass Spectrometry: Using proteomics to probe neurons. eLife. [Link]

-

Gadda, G. (2012). Human choline dehydrogenase: medical promises and biochemical challenges. IUBMB life, 64(12), 941–946. [Link]

-

American Society for Microbiology. (2015). Decarboxylase Broth Protocol. [Link]

-

Rubakhin, S. S., & Sweedler, J. V. (2008). Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides. Neuroscience, 154(2), 487-503. [Link]

-

Wikipedia. (2024). Putrefaction. [Link]

-

MDPI. (2021). Metabolic Profiling and Quantitative Analysis of Cerebrospinal Fluid Using Gas Chromatography–Mass Spectrometry: Current Methods and Future Perspectives. Metabolites, 11(6), 383. [Link]

-

Ahmed, A., et al. (2015). Recent Advances in Mass Spectrometry for the Identification of Neuro-chemicals and their Metabolites in Biofluids. Journal of Analytical & Bioanalytical Techniques, 6(5), 273. [Link]

-

MDPI. (2025). Neuronutrition and Nrf2 Brain Resilience Signaling: Epigenomics and Metabolomics for Personalized Medicine in Nervous System Disorders from Bench to Clinic. Antioxidants, 14(9), 1789. [Link]

-

ResearchGate. (2020). Pharmacokinetic parameters of choline, TMA, TMAO plasma concentrations after oral administration of 50 mg/kg of choline in chow diet and fish oil diet groups. [Link]

-

Martin, E. M., et al. (2016). Metabolomics Analyses of 14 Classical Neurotransmitters by GC-TOF with LC-MS Illustrates Secretion of 9 Cell-Cell Signaling Molecules from Sympathoadrenal Chromaffin Cells in the Presence of Lithium. PLoS ONE, 11(5), e0154581. [Link]

-

Tillmaand, E. G., & Sweedler, J. V. (2018). Integrating mass spectrometry with microphysiological systems for improved neurochemical studies. Microphysiological Systems, 2, 6. [Link]

-

ResearchGate. (2003). Generation of choline for acetylcholine synthesis by phospholipase D isoforms. [Link]

-

YouTube. (2018). 2-Minute Neuroscience: Acetylcholine. [Link]

-

Mehta, A. K., et al. (2009). Acute toxicity assessment of choline by inhalation, intraperitoneal and oral routes in Balb/c mice. Regulatory Toxicology and Pharmacology, 54(3), 269-273. [Link]

-

Blusztajn, J. K., & Wurtman, R. J. (1988). Synthesis of acetylcholine from choline derived from phosphatidylcholine in a human neuronal cell line. Proceedings of the National Academy of Sciences, 85(21), 8231-8235. [Link]

-

Springer Nature Experiments. (2020). GC-MS Nontargeted Metabolomics of Neural Tissue. [Link]

- University of Arizona. (n.d.). Highlights of the Acetylcholine Neurotransmitter System.

-

Springer Nature Experiments. (2019). Detection of α-Synuclein in Biological Samples Using Mass Spectrometry. [Link]

-

Journal of Biological Chemistry. (1952). Enzymatic synthesis of a compound with acetylcholine-like biological activity. Journal of Biological Chemistry, 198(1), 27-33. [Link]

-

MDPI. (2025). Future Directions in Choline: From Neurodevelopment to Cardiometabolic Health. Nutrients, 17(11), 2345. [Link]

-

Picciotto, M. R., et al. (2012). Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior. Neuron, 76(1), 116-129. [Link]

-

National Center for Biotechnology Information. (2023). Postmortem Changes. StatPearls. [Link]

-

Waidyanatha, S., et al. (2019). Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration. Toxicology and Applied Pharmacology, 378, 114631. [Link]

-

MDPI. (2025). Choline Metabolism to the Proatherogenic Metabolite Trimethylamine Occurs Primarily in the Distal Colon Microbiome In Vitro. Metabolites, 15(8), 1012. [Link]

-

Derbyshire, E., & Obeid, R. (2020). Choline, Neurological Development and Brain Function: A Systematic Review Focusing on the First 1000 Days. Nutrients, 12(6), 1731. [Link]

-

OAE Publishing Inc. (2025). Ex vivo study on prebiotic & choline combination to modulate gut bacteria, enhance choline bioavailability, and reduce TMA production. [Link]

-

MDPI. (2021). Mass Spectrometry for Neurobiomarker Discovery: The Relevance of Post-Translational Modifications. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

University of Florida. (n.d.). Neuron and astrocyte metabolism. [Link]

-

Tapia, R., et al. (2014). Role of energy metabolic deficits and oxidative stress in excitotoxic spinal motor neuron degeneration in vivo. Neuroscience, 259, 114-127. [Link]

-

Stobart, J. L., & Anderson, C. M. (2013). Brain Energy and Oxygen Metabolism: Emerging Role in Normal Function and Disease. The Neuroscientist, 19(1), 37-51. [Link]

-

Consensus. (n.d.). Does choline serve as a precursor for acetylcholine production?. [Link]

-

Griffiths, W. J., & Wang, Y. (2009). Analysis of neurosterols by GC-MS and LC-MS/MS. Journal of Chromatography B, 877(26), 2778-2805. [Link]

-

Blusztajn, J. K., & Wurtman, R. J. (1988). Synthesis of acetylcholine from choline derived from phosphatidylcholine in a human neuronal cell line. Proceedings of the National Academy of Sciences of the United States of America, 85(21), 8231–8235. [Link]

-

Al-Suhaymi, A. A., et al. (2025). Structural and molecular basis of choline uptake into the brain by FLVCR2. Nature, 639(8010), 423-430. [Link]

-

Mellott, T. J., et al. (2017). Neuroprotective Actions of Dietary Choline. Nutrients, 9(4), 315. [Link]

-

MDPI. (2024). Brain Metabolism in Health and Neurodegeneration: The Interplay Among Neurons and Astrocytes. International Journal of Molecular Sciences, 25(10), 5432. [Link]

-

ScienceDaily. (2025). A common nutrient deficiency may be silently harming young brains. [Link]

Sources

- 1. Future Directions in Choline: From Neurodevelopment to Cardiometabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Putrefaction - Wikipedia [en.wikipedia.org]

- 4. Postmortem Changes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. oaepublish.com [oaepublish.com]

- 8. researchgate.net [researchgate.net]

- 9. Acetylcholine - Wikipedia [en.wikipedia.org]

- 10. Cloning, Expression, and Purification of Choline Dehydrogenase from the Moderate Halophile Halomonas elongata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neurotoxin - Wikipedia [en.wikipedia.org]

- 13. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]

- 14. Human choline dehydrogenase: medical promises and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute toxicity assessment of choline by inhalation, intraperitoneal and oral routes in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mass Spectrometry: Using proteomics to probe neurons | eLife [elifesciences.org]

- 17. Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. GC-MS Nontargeted Metabolomics of Neural Tissue | Springer Nature Experiments [experiments.springernature.com]

- 21. Metabolomics Analyses of 14 Classical Neurotransmitters by GC-TOF with LC-MS Illustrates Secretion of 9 Cell-Cell Signaling Molecules from Sympathoadrenal Chromaffin Cells in the Presence of Lithium - PMC [pmc.ncbi.nlm.nih.gov]

- 22. proteinswebteam.github.io [proteinswebteam.github.io]

- 23. plantbiotech.metu.edu.tr [plantbiotech.metu.edu.tr]

- 24. mdpi.com [mdpi.com]

- 25. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]

Technical Whitepaper: Trimethylvinylammonium Hydroxide (Neurine)

Topic: Physical Properties and Technical Characterization of Trimethylvinylammonium Hydroxide (Neurine) Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Mechanistic Characterization, Stability Profiles, and Bio-Analytical Relevance

Executive Summary

Trimethylvinylammonium hydroxide (TMVAH), commonly known as Neurine , represents a critical intersection between organic instability and biological toxicity. As a quaternary ammonium compound possessing a reactive vinyl group, TMVAH serves a dual role: it is a potent synthetic precursor in polymer chemistry and a toxicological biomarker in neurodegenerative research.

This guide moves beyond standard safety data sheets to analyze the compound's thermodynamic instability , cholinergic mimicry , and decomposition kinetics . For drug development professionals, understanding the spontaneous dehydration of choline to neurine provides a mechanistic window into ptomaine formation and Alzheimer’s-associated neurotoxicity.

Molecular Architecture & Identification

TMVAH is defined by the steric bulk of three methyl groups and the electron-withdrawing nature of the quaternary nitrogen, which activates the attached vinyl group toward nucleophilic attack and polymerization.

| Parameter | Technical Specification |

| IUPAC Name | N,N,N-Trimethyl-ethenaminium hydroxide |

| Common Name | Neurine |

| CAS Registry Number | 463-88-7 |

| Molecular Formula | C₅H₁₃NO (often cited as C₅H₁₂N⁺[1][2]·HO⁻) |

| Molecular Weight | 103.16 g/mol |

| SMILES | C(C)C=C.[OH-] |

| Structure Class | Quaternary Ammonium Hydroxide / Vinylamine Derivative |

Physical & Chemical Properties[3][4][5][6][7][8][9]

Physicochemical Data Table

The following data synthesizes experimental observations with calculated properties due to the compound's inherent instability in pure form.

| Property | Value / Characteristic | Context & Implications |

| Physical State | Syrupy liquid or aqueous solution | Pure solid is extremely hygroscopic and unstable. |

| Odor | Strong, fishy (Amine-like) | Characteristic of trimethylamine release (decomposition). |

| Solubility | Miscible in Water, Ethanol | High polarity due to ionic character. |

| pH (0.1 M aq) | > 13.0 (Strong Base) | Fully dissociated hydroxide; comparable to NaOH. |

| Stability | Unstable | Prone to polymerization and Hofmann elimination. |

| Reactivity | CO₂ Absorber | Rapidly forms carbonates upon air exposure. |

The Instability Paradox

TMVAH is rarely isolated as a pure solid because of two competing degradation pathways driven by its molecular structure:

-

Hofmann Elimination (Thermal Decomposition): Unlike standard alkyl ammoniums that require high temperatures to eliminate, the vinyl group facilitates rapid decomposition. Heating TMVAH typically yields Trimethylamine (TMA) and Acetylene (or acetaldehyde via hydration).

-

Spontaneous Polymerization: The vinyl group, activated by the cationic nitrogen, acts as an electron-deficient monomer. Without radical inhibitors, concentrated solutions can auto-polymerize, forming polyvinyl ammonium backbones.

Synthesis & Decomposition Pathways

Understanding the genesis of Neurine is vital for biological researchers, as it spontaneously forms from the dehydration of Choline during putrefaction or under specific synthetic conditions.

Mechanistic Pathway Diagram

The following diagram illustrates the equilibrium between Choline and Neurine, and the irreversible degradation to toxic byproducts.

Caption: Figure 1. The metabolic and chemical fate of Neurine. Note the reversible hydration to Choline versus the irreversible thermal decomposition.

Biological Interface & Toxicology

For drug development professionals, Neurine is not merely a reagent but a ptomaine —a toxic amine produced during protein decay. Its structural similarity to Acetylcholine (ACh) allows it to hijack cholinergic signaling.

Mechanism of Action: Cholinergic Crisis

Neurine acts as a cholinergic agonist . It mimics Acetylcholine, binding to nicotinic and muscarinic receptors. However, unlike ACh, Neurine is not efficiently hydrolyzed by acetylcholinesterase (AChE).

-

Result: Prolonged depolarization of the post-synaptic membrane.

-

Symptoms: Salivation, lacrimation, muscle paralysis, and eventual respiratory failure (Cholinergic Toxidrome).

Relevance to Neurodegeneration (Alzheimer's)

Recent research indicates that Neurine is an autolysis product of Acetylcholine.[3]

-

Biomarker Potential: Neurine exposure has been shown to elevate Amyloid-beta Protein Precursor (AβPP) and secreted Aβ peptides in neuroblastoma cells [1].[3]

-

Cytotoxicity: It lowers neuronal cell viability, suggesting a feedback loop where cholinergic breakdown accelerates neurodegeneration.

Experimental Handling & Detection Protocol

Core Directive: Due to its instability and toxicity, TMVAH must be handled as a "Generate-and-Use" reagent or stored under strict cryogenic conditions.

Detection: NMR Spectroscopy (Proton)

In the absence of a commercial standard, the following ¹H NMR signature (in D₂O) serves as a validation metric for synthesized or isolated Neurine.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration |

| Vinyl -CH= | 6.50 – 7.10 | Complex Multiplet (ABC system) | 1H |

| Vinyl =CH₂ | 5.60 – 6.20 | Complex Multiplet | 2H |

| N⁺-(CH₃)₃ | 3.15 – 3.25 | Strong Singlet | 9H |

Note: The vinyl region shows characteristic splitting due to geminal and vicinal coupling. A singlet at ~2.9 ppm often indicates contamination with Trimethylamine (decomposition product).

Handling Protocol: The "Inert-Cold" System

To prevent spontaneous polymerization or carbonate formation:

-

Atmosphere: Always handle under positive pressure of dry Nitrogen or Argon. Carbon dioxide in air will instantly react with the hydroxide to form the carbonate salt, altering stoichiometry.

-

Temperature: Store solutions at -20°C . Do not heat above 40°C during concentration; use lyophilization (freeze-drying) if solvent removal is necessary.

-

Neutralization: In case of spill, neutralize with weak acetic acid. Do not use strong mineral acids immediately as this may generate heat and vaporize toxic trimethylamine.

References

-

Tweedie, D., et al. (2006).[3] "Neurine, an acetylcholine autolysis product, elevates secreted amyloid-beta protein precursor and amyloid-beta peptide levels, and lowers neuronal cell viability in culture: a role in Alzheimer's disease?" Journal of Alzheimer's Disease, 10(1), 9-16.[3]

-

Wishart, D.S., et al. (2018). "Neurine: Compound Summary." HMDB (Human Metabolome Database).

-

Sigma-Aldrich. (2024). "Trimethylphenylammonium hydroxide (Structural Analog) Safety Data Sheet." Merck KGaA.

-

PubChem. (2025).[4] "Trimethylvinylammonium hydroxide - Compound Summary." National Library of Medicine.

-

Govindaraju, V., et al. (2000). "Proton NMR chemical shifts and coupling constants for brain metabolites." NMR in Biomedicine, 13(3), 129-153.[5]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. Neurine - Wikipedia [en.wikipedia.org]

- 3. Neurine, an acetylcholine autolysis product, elevates secreted amyloid-beta protein precursor and amyloid-beta peptide levels, and lowers neuronal cell viability in culture: a role in Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimethylphenylammonium hydroxide | C9H15NO | CID 15913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Proton NMR chemical shifts and coupling constants for brain metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling N,N,N-Trimethylethenaminium and the Quaternary Ammonium Scaffold

An In-Depth Technical Guide to N,N,N-Trimethylethenaminium and its Significance in the Broader Context of Nicotinic Acetylcholine Receptor Modulation

N,N,N-Trimethylethenaminium, associated with CAS number 463-88-7, is a quaternary ammonium compound. This specific CAS number corresponds to its hydroxide salt, commonly known as neurine.[1] While neurine itself is a subject of niche interest, its core structure—a positively charged nitrogen atom bonded to four carbon atoms—places it within the vast and pharmacologically significant class of quaternary ammonium compounds (QACs).

For researchers, scientists, and drug development professionals, the true value of studying a molecule like N,N,N-trimethylethenaminium lies not in its isolated properties, but in its representation of a chemical scaffold that is fundamental to understanding interactions with key biological targets. This guide will delve into the technical aspects of N,N,N-trimethylethenaminium and expand to the broader implications of the quaternary ammonium group in medicinal chemistry, with a particular focus on the modulation of nicotinic acetylcholine receptors (nAChRs).

Physicochemical Properties and Synthesis of Quaternary Ammonium Compounds

The defining feature of QACs is the permanent positive charge on the nitrogen atom, which renders them highly polar and generally water-soluble. This charge is also key to their biological activity, enabling strong ionic interactions with negatively charged residues in protein binding pockets.

Physicochemical Data Summary

| Property | Tetramethylammonium Chloride[2][3] | Choline Chloride[4] | N,N,N-Trimethyloctan-1-aminium chloride[5] |

| CAS Number | 75-57-0 | 67-48-1 | 10108-86-8 |

| Molecular Formula | C₄H₁₂ClN | C₅H₁₄ClNO | C₁₁H₂₆ClN |

| Molecular Weight | 109.6 g/mol | 139.62 g/mol | 207.78 g/mol |

| Appearance | White crystalline solid | White crystals | Not specified |

| Solubility | Soluble in water and polar solvents | Miscible with water | Not specified |

| Melting Point | >300 °C (decomposes) | 244-247 °C | Not specified |

General Synthesis of Quaternary Ammonium Chlorides

The synthesis of QACs is typically straightforward, most often involving the alkylation of a tertiary amine. This is a classic Sₙ2 reaction where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of an alkyl halide.

This protocol is adapted from general methods for the synthesis of N-(2-chloroethyl) dialkylaminium salts, which are valuable intermediates.[6] The causality behind this two-step process is the need to first introduce the desired alkyl groups onto the nitrogen before the final quaternization step.

Step 1: Alkylation of a 2-(Dialkylamino)ethanol

-

Reactants: Dissolve 2-(dialkylamino)ethanol (1 equivalent) in a suitable solvent such as acetone.

-

Alkylation: Add an iodoalkane (e.g., iodoethane, 2 equivalents) to the solution. The choice of an iodide as the leaving group is deliberate; it is a superior leaving group compared to chloride or bromide, thus facilitating the Sₙ2 reaction.

-

Reaction Conditions: Reflux the mixture for 12-24 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. If not, the product can often be precipitated by the addition of a less polar solvent like diethyl ether. This works by decreasing the solubility of the ionic product.

Step 2: Halogen Exchange

-

Rationale: The product from Step 1 is an aminium iodide. To obtain the chloride salt, a halogen exchange is performed.

-

Procedure: The aminium iodide is reacted with freshly precipitated silver chloride (AgCl). The driving force for this reaction is the precipitation of the highly insoluble silver iodide (AgI), which shifts the equilibrium towards the formation of the desired aminium chloride.

-

Workup: After the reaction is complete, the AgI precipitate is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the final N-(2-chloroethyl) dialkylaminium chloride.

Analytical Characterization

Accurate quantification and characterization of QACs are crucial for both synthesis and pharmacological studies. Due to their ionic and non-volatile nature, High-Performance Liquid Chromatography (HPLC) is often a more direct analytical method than Gas Chromatography (GC), which would typically require a derivatization step to increase volatility.[7]

Protocol for HPLC Analysis of a Quaternary Ammonium Compound

This protocol is based on methods used for the analysis of polar, ionic compounds like N,N-dimethylaminoethyl chloride (DMC) and its cyclized form, the dimethylaziridinium ion (DMA).[8] The choice of ion-exchange chromatography is critical for retaining and separating these highly polar analytes.

-

Instrumentation: A standard HPLC system equipped with a conductivity detector or a mass spectrometer (LC-MS). An MS detector provides superior specificity and sensitivity.

-

Column: An ion-exchange column is required for effective separation. A reversed-phase column would provide little to no retention for these small, polar ions.

-

Mobile Phase: An aqueous buffer with a competing ion (e.g., an ammonium acetate solution) is used. The concentration of the buffer is optimized to achieve the desired retention time and separation.

-

Sample Preparation: Samples are typically diluted in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter to remove particulate matter that could damage the column.

-

Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

The Nicotinic Acetylcholine Receptor (nAChR): A Key Biological Target

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are critical for fast synaptic transmission in the nervous system.[9][10][11] Their name derives from their affinity for nicotine, in addition to the endogenous neurotransmitter, acetylcholine.[9]

Structure and Diversity

nAChRs are pentameric structures, meaning they are composed of five protein subunits arranged around a central ion pore.[11][12] In mammals, there are 16 known nAChR subunits (α1-α7, α9-α10, β1-β4, γ, δ, ε), which can assemble in various combinations to form a wide array of receptor subtypes with distinct pharmacological properties and anatomical localizations.[10][11][12] These subtypes are broadly classified into muscle-type and neuronal-type receptors.[9] The homomeric α7 nAChR, composed of five α7 subunits, is highly expressed in brain regions associated with cognition, such as the hippocampus and cortex, making it a major target for drug development.[13][14]

Caption: Diagram of a pentameric nAChR.

Function and Signaling

Upon binding of an agonist like acetylcholine, the nAChR undergoes a conformational change that opens the central ion channel.[11] This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and the generation of an electrical signal. The influx of calcium is particularly important as it can trigger a variety of downstream signaling cascades.[10] Dysfunction of nAChRs is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[14]

Mechanism of Action and Therapeutic Potential

The quaternary ammonium group of acetylcholine is essential for its binding to the orthosteric (primary) binding site of nAChRs. This interaction involves a cation-π interaction with aromatic amino acid residues in the binding pocket. Consequently, many synthetic QACs can act as agonists or antagonists at these receptors.

However, a more recent and promising strategy for drug development involves the allosteric modulation of nAChRs. Allosteric modulators bind to a site on the receptor that is distinct from the primary agonist binding site.[15]

-

Positive Allosteric Modulators (PAMs): These compounds enhance the receptor's response to the endogenous agonist.[15] They can increase the potency or efficacy of acetylcholine, or slow the receptor's desensitization (a state of temporary non-responsiveness).[13] Type I PAMs primarily affect agonist potency, while Type II PAMs also significantly reduce desensitization.[13][15] This approach is advantageous as it amplifies the natural physiological signal rather than causing constant, non-physiological activation.[15]

-

Negative Allosteric Modulators (NAMs): These compounds reduce the receptor's response to the agonist.[16]

The development of selective α7 nAChR PAMs is a particularly active area of research for treating cognitive deficits and other CNS disorders.[13][14]

Caption: Workflow of nAChR positive allosteric modulation.

Safety and Handling of Quaternary Ammonium Compounds

As a class, QACs must be handled with appropriate care. The specific hazards depend on the compound's structure and concentration.

-

General Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18] Handle in a well-ventilated area or under a fume hood.[4][17] Avoid creating dust or aerosols.[18]

-

Hazards: Many QACs are irritants to the skin and eyes.[17] Some may be corrosive, causing severe skin burns and eye damage, particularly in concentrated forms. Ingestion can be harmful.[2][18]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[4][17] For eye contact, flush with plenty of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air.[4][17] If ingested, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[4]

Always consult the specific Safety Data Sheet (SDS) for the particular compound being used for detailed and authoritative safety information.[2][17][18]

Future Directions and Conclusion

While N,N,N-trimethylethenaminium (neurine) is not itself a therapeutic agent, its structure serves as a valuable entry point into the world of quaternary ammonium compounds and their profound impact on neuropharmacology. The permanent positive charge of the quaternary nitrogen is a key pharmacophore for interacting with the nicotinic acetylcholine receptor family. The future of drug development in this area is increasingly focused on the nuanced approach of allosteric modulation, particularly the development of subtype-selective PAMs for the α7 nAChR. These efforts hold significant promise for addressing the cognitive and neurological symptoms of a host of challenging CNS disorders. This guide has provided a foundational understanding of the synthesis, analysis, and biological context of these important molecules, offering a technical resource for scientists dedicated to advancing therapeutic innovation.

References

- The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC. (n.d.). National Center for Biotechnology Information.

- Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. (n.d.). National Center for Biotechnology Information.

- Pharmacology of neuronal nicotinic acetylcholine recceptors: effects of acute and chronic ... - PubMed. (n.d.). National Center for Biotechnology Information.

- Nicotinic acetylcholine receptor - Wikipedia. (n.d.). Wikipedia.

- TRIMETHYLAMMONIUM CHLORIDE - Ataman Kimya. (n.d.). Ataman Kimya.

- N,N,N-Trimethyloctan-1-aminium chloride (Trimethyl-n-octylammonium Chloride) | Biochemical Assay Reagent | MedChemExpress. (n.d.). MedChemExpress.

- Nicotinic acetylcholine receptors (nACh) | Introduction. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - Frontiers. (2020, November 24). Frontiers.

- Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2023, January 28). National Center for Biotechnology Information.

- Negative and positive allosteric modulators of the α7 nicotinic acetylcholine receptor regulates the ability of adolescent binge alcohol exposure to enhance adult alcohol consumption - Frontiers. (n.d.). Frontiers.

- Agonists or positive allosteric modulators of α7 nicotinic acetylcholine receptor prevent interaction of SARS-Cov-2 receptor-binding domain with astrocytoma cells - PubMed. (2024, May 21). National Center for Biotechnology Information.

- Trimethylvinylammonium hydroxide - CAS Common Chemistry. (n.d.). CAS Common Chemistry.

- Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - ACS Publications. (2023, December 13). American Chemical Society Publications.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- 2-Hydroxy-N,N,N-trimethylethanaminium chloride(67-48-1) - ChemicalBook. (n.d.). ChemicalBook.

- N,N,N-Trimethyloctan-1-aminium chloride-SDS-MedChemExpress. (2024, October 8). MedChemExpress.

- SAFETY DATA SHEET - CymitQuimica. (2026, February 6). CymitQuimica.

- tetramethylammonium chloride, high purity - SAFETY DATA SHEET. (2019, March 27). Spectrum Chemical.

- CAS 75-57-0: Methanaminium, N,N,N-trimethyl-, chloride - CymitQuimica. (n.d.). CymitQuimica.

- Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytic - Semantic Scholar. (n.d.). Semantic Scholar.

- Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. (n.d.). Royal Society of Chemistry.

- Quantitative Analysis of 2-Chloro-N-methylethanamine Hydrochloride in Reaction Mixtures: A Comparative Guide - Benchchem. (n.d.). BenchChem.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. CAS 75-57-0: Methanaminium, N,N,N-trimethyl-, chloride [cymitquimica.com]

- 4. 2-Hydroxy-N,N,N-trimethylethanaminium chloride(67-48-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 12. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The α7 nicotinic receptor dual allosteric agonist and positive allosteric modulator GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Negative and positive allosteric modulators of the α7 nicotinic acetylcholine receptor regulates the ability of adolescent binge alcohol exposure to enhance adult alcohol consumption [frontiersin.org]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

The Ptomaine Paradigm: A Technical History of Neurine Isolation and Characterization

Abstract

This technical guide reconstructs the discovery, isolation, and characterization of neurine (trimethylvinylammonium hydroxide), a cadaveric alkaloid ("ptomaine") of significant historical and toxicological importance. We analyze the forensic crisis that necessitated its discovery, the precise extraction methodologies developed by Ludwig Brieger, and the chemical synthesis by Adolf von Baeyer that established its structure. This document serves researchers by bridging 19th-century organic chemistry protocols with modern toxicological understanding.

Part 1: The Forensic Crisis and the "Ptomaine" Hypothesis

In the mid-19th century, forensic toxicology faced a critical blind spot. The standard Stas-Otto method, developed to isolate vegetable alkaloids (like morphine or strychnine) from biological tissue, began yielding false positives in cases where no poison had been administered.

Italian chemist Francesco Selmi (1870s) was the first to systematically prove that putrefying flesh generates basic, nitrogenous substances that mimic plant alkaloids in colorimetric tests. He coined the term "ptomaines" (from Greek ptōma, corpse). Selmi’s work was qualitative; he proved their existence but failed to isolate them as pure chemical entities. This ambiguity created a legal crisis: defense attorneys could argue that any poison found in a body was merely a product of decay.

The Scientific Directive: The field needed a rigorous protocol to isolate these "cadaveric alkaloids" in crystalline form to differentiate them from criminal poisons.

Part 2: The Discovery — From Brain to Bile

Before it was known as a product of rot, neurine was discovered in the brain.

-

1865 (Liebreich): Oscar Liebreich isolated a nitrogenous base from the hydrolysis of "protagon" (a phospholipid mixture) in brain tissue.[1] He named it Neurine (from neuron, nerve).

-

1867 (Baeyer): Adolf von Baeyer synthesized the compound chemically, proving it was trimethylvinylammonium hydroxide.

-

The Confusion: For a decade, "neurine" was often confused with "choline" (sinkaline), a related but less toxic compound. The definitive differentiation required the isolation of neurine from putrefying cadavers, proving it was a distinct, toxic entity formed during decomposition.

Part 3: The Isolation Protocol (The Brieger Method)

German physician Ludwig Brieger (1880s) revolutionized the field by modifying the Stas-Otto extraction to isolate specific ptomaines. His method relied on the differential solubility of heavy metal salts.

Experimental Workflow

Brieger’s protocol was a self-validating system: it used successive precipitations to purify the alkaloids from the complex "soup" of rotting proteins.

Step-by-Step Methodology:

-

Digestion: Human or animal tissue is allowed to putrefy for 3–14 days at varying temperatures.

-

Acidification: The mass is boiled with water and acidified with hydrochloric acid (HCl). Causality: This converts volatile free bases into stable, water-soluble hydrochloride salts.

-

Filtration & Evaporation: Solids are removed, and the filtrate is evaporated to a syrup.

-

Alcohol Extraction: The syrup is extracted with absolute ethanol. Causality: Proteins and inorganic salts precipitate out; alkaloid salts dissolve.

-

Mercuric Chloride Precipitation: An alcoholic solution of

is added. Causality: Neurine and other quaternary bases form insoluble double salts (e.g., -

Decomposition: The precipitate is suspended in water and treated with Hydrogen Sulfide (

). Mercury precipitates as black -

Fractional Crystallization: The solution is treated with Platinum Chloride (

) to form platinichloride salts, which are separated by their specific melting points and solubilities.

Visualization: The Brieger Extraction Flow

Figure 1: The modified Stas-Otto workflow used by Brieger to isolate neurine from cadaveric tissue.

Part 4: Chemical Characterization & Synthesis

Once isolated, the substance had to be identified.[1][2] The 19th-century "fingerprint" for alkaloids was the melting point of their platinum salts.

The Chemical Lineage

Neurine is chemically the anhydride of choline . Putrefaction bacteria (dehydration) convert the non-toxic choline found in cell membranes (lecithin) into the highly toxic neurine.

-

Choline:

-

Neurine:

Baeyer's Synthesis (Structural Confirmation)

Adolf von Baeyer confirmed the structure by synthesizing neurine from Trimethylamine and Dibromoethane (Ethylene bromide), followed by treatment with Silver Oxide (

Data Presentation: Differentiation Table

Brieger and his contemporaries used these parameters to distinguish Neurine from Choline and Muscarine.

| Parameter | Neurine (Vinyl-trimethyl-ammonium) | Choline (Hydroxyethyl-trimethyl-ammonium) | Muscarine (Mushroom Alkaloid) |

| Formula | |||

| Origin | Putrefaction (Dehydration of Choline) | Ubiquitous in tissues (Lecithin) | Amanita muscaria |

| Pt Salt Melting Point | 211–213 °C | 232–240 °C (Decomposes) | Liquid/Syrupy (Hard to crystallize) |

| Solubility (Pt Salt) | Soluble in water | Soluble in water | Poorly soluble |

| Toxicity | High (Convulsant) | Low | High |

Visualization: Chemical Relationship

Figure 2: The metabolic and chemical relationship between Choline and Neurine.[3] Note that Neurine is a direct dehydration product of Choline.

Part 5: Toxicological Profile

Neurine is a potent cholinergic agonist . Its discovery explained why rotting meat could cause symptoms identical to muscarine poisoning (sweating, salivation, cardiac arrest) even without bacterial infection (botulism toxin acts differently, but ptomaines were the early explanation for "meat poisoning").

-

Mechanism: It binds to Muscarinic Acetylcholine Receptors (mAChRs). The vinyl group (

) mimics the electronic density of the ester group in Acetylcholine, allowing receptor activation. -

Symptoms (Brieger's Observations):

-

Profuse salivation and lachrymation.

-

Miosis (constriction of pupils).

-

Bradycardia (slowing of heart) leading to diastolic arrest.

-

Clonic convulsions before death.

-

-

Antidote: Atropine was found to antagonize the effects of neurine, further confirming its action on the cholinergic system.

References

-

Selmi, F. (1878). Sulle ptomaine od alcaloidi cadaverici. Bologna: Tipi Gamberini e Parmeggiani.

-

Brieger, L. (1885). Ueber Ptomaine [About Ptomaines]. Berlin: August Hirschwald.

-

Liebreich, O. (1865).[1][3] "Ueber die Oxydation des Neurins". Annalen der Chemie und Pharmacie, 134(1), 29-44. [4]

-